Cas no 1353980-76-3 (2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide)
2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide
- DB-239524
- AKOS024463306
- 2,4-Dichloro-N-isopropyl-N-pyrrolidin-2-ylmethyl-benzenesulfonamide
- 2,4-dichloro-N-propan-2-yl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide
- 1353980-76-3
-
- MDL: MFCD21098915
- Inchi: 1S/C14H20Cl2N2O2S/c1-10(2)18(9-12-4-3-7-17-12)21(19,20)14-6-5-11(15)8-13(14)16/h5-6,8,10,12,17H,3-4,7,9H2,1-2H3
- InChI Key: UDXBJJHUAJUETI-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1S(N(C(C)C)CC1CCCN1)(=O)=O)Cl
Computed Properties
- Exact Mass: 350.0622544g/mol
- Monoisotopic Mass: 350.0622544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 57.8Ų
2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087898-1g |
2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide |
1353980-76-3 | 95% | 1g |
504.90 USD | 2021-06-17 | |
| Chemenu | CM197451-1g |
2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide |
1353980-76-3 | 95% | 1g |
$574 | 2021-08-05 | |
| Fluorochem | 091047-500mg |
2,4-Dichloro-N-isopropyl-N-pyrrolidin-2-ylmethyl-benzenesulfonamide |
1353980-76-3 | 95+% | 500mg |
£442.00 | 2022-03-01 | |
| Chemenu | CM197451-1g |
2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide |
1353980-76-3 | 95% | 1g |
$539 | 2023-03-07 | |
| eNovation Chemicals LLC | Y0987849-5g |
2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide |
1353980-76-3 | 95% | 5g |
$1500 | 2024-08-02 | |
| Ambeed | A728524-1g |
2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide |
1353980-76-3 | 95+% | 1g |
$490.0 | 2024-04-24 | |
| eNovation Chemicals LLC | Y0987849-5g |
2,4-dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide |
1353980-76-3 | 95% | 5g |
$1500 | 2025-02-25 | |
| eNovation Chemicals LLC | Y0987849-5g |
2,4-dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide |
1353980-76-3 | 95% | 5g |
$1500 | 2025-02-27 |
2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide Suppliers
2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide
Introduction to 2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide (CAS No. 1353980-76-3) and Its Applications in Modern Chemical Biology
2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1353980-76-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The presence of chloro substituents and a pyrrolidine moiety in its molecular structure imparts distinct reactivity and binding characteristics, making it a valuable scaffold for the development of novel bioactive molecules.
The molecular structure of 2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide consists of a benzenesulfonamide core substituted with two chlorine atoms at the 2- and 4-positions, an isopropyl group attached to the nitrogen atom of the sulfonamide moiety, and a pyrrolidin-2-ylmethyl group at the other nitrogen position. This particular arrangement of functional groups enhances its solubility in both polar and non-polar solvents, facilitating its use in various biochemical assays and drug discovery platforms.
In recent years, sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The chloro substituents in 2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide contribute to its ability to interact with biological targets such as enzymes and receptors, thereby modulating cellular processes. The pyrrolidine ring further enhances its pharmacological profile by providing a hydrogen bond donor/acceptor site, which is crucial for binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies for complex diseases. Current research indicates that derivatives of sulfonamides exhibit promising activity against various pathological conditions by inhibiting key enzymes or disrupting signaling pathways. For instance, studies have shown that sulfonamide-based compounds can interfere with metabolic pathways involved in cancer progression, making them attractive candidates for further investigation.
The synthesis of 2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of chloro groups at specific positions on the benzene ring necessitates careful selection of reagents and catalysts to avoid unwanted side reactions. Similarly, the incorporation of the pyrrolidin-2-ylmethyl group requires expertise in nucleophilic substitution reactions to achieve optimal regioselectivity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide with greater accuracy before conducting expensive experimental validations. Molecular docking studies have revealed that this compound can bind effectively to several protein targets, including those implicated in neurodegenerative diseases and infectious disorders. These computational insights have guided the design of more potent derivatives with improved pharmacokinetic properties.
The pharmaceutical industry has shown considerable interest in exploring the therapeutic potential of 2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide as a lead compound for drug development. Preclinical studies have demonstrated its efficacy in models of inflammation and pain management, suggesting its suitability for further clinical evaluation. Additionally, its structural features make it a versatile scaffold for generating libraries of analogs with tailored biological activities.
In conclusion,2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide (CAS No. 1353980-76-3) represents a promising candidate for advancing our understanding of sulfonamide-based therapeutics. Its unique structural attributes and demonstrated biological activity position it as a valuable asset in ongoing research efforts aimed at developing novel treatments for human diseases. As scientific methodologies continue to evolve, this compound is likely to play an increasingly significant role in drug discovery and molecular medicine.
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